molecular formula C10H8N2O4 B12825167 2-(6-Nitro-1H-indol-4-yl)acetic acid

2-(6-Nitro-1H-indol-4-yl)acetic acid

Cat. No.: B12825167
M. Wt: 220.18 g/mol
InChI Key: NZIYMZKGLHUOEH-UHFFFAOYSA-N
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Description

2-(6-Nitro-1H-indol-4-yl)acetic acid (CAS Number: 2091637-72-6) is a high-purity nitroindole derivative supplied for research applications. This compound has a molecular formula of C 10 H 8 N 2 O 4 and a molecular weight of 220.18 g/mol . The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse pharmacological properties . Researchers are particularly interested in novel indole derivatives like this for their potential as building blocks in the design and synthesis of new therapeutic agents. Indole-based compounds are widely investigated for various biological activities, including antimicrobial , anti-tubercular , and antioxidant applications . The presence of both the indole core and a nitro substituent makes this compound a valuable intermediate for further chemical modification, such as in the synthesis of more complex heterocyclic systems. Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic use. Store the compound at 2-8°C .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(6-nitro-1H-indol-4-yl)acetic acid

InChI

InChI=1S/C10H8N2O4/c13-10(14)4-6-3-7(12(15)16)5-9-8(6)1-2-11-9/h1-3,5,11H,4H2,(H,13,14)

InChI Key

NZIYMZKGLHUOEH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Indole Derivatives

Selective nitration at the 6-position of indole is a critical step. This is typically achieved by controlled nitration using mixed acids (concentrated nitric acid and sulfuric acid) under carefully maintained temperature conditions to avoid over-nitration or substitution at undesired positions.

  • For example, nitration of 4-substituted indoles or halogenated benzene derivatives can yield 2-nitro-4-substituted intermediates with high regioselectivity and yields up to 83% (nitration of 2-fluorobenzene to 2,5-difluoronitrobenzene).

Installation of the Acetic Acid Side Chain

The acetic acid moiety at the 4-position of the indole ring is introduced via substitution reactions involving malonic ester derivatives or cyanoacetates under alkaline conditions, followed by hydrolysis.

  • A typical approach involves reacting 2-nitro-4-substituted benzyl cyanide intermediates with strong acid or base to hydrolyze nitrile groups to carboxylic acids, yielding the desired 2-nitro-4-substituted phenylacetic acid derivatives.

Conversion of Nitroethyl Indoles to Indolyl Acetic Acids

An alternative method involves the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, which can be hydrolyzed to the corresponding acetic acids.

  • This method uses phosphoryl chloride (POCl3) and triethylamine in boiling benzene to promote spirocyclization and phosphorylation of nitronate intermediates, yielding 2-(1H-indol-2-yl)acetonitriles in moderate to good yields (~53%).

  • Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the acetic acid derivative.

Protection and Deprotection Strategies

To improve selectivity and yield, protection of the indole nitrogen is often employed using triisopropylsilyl chloride (TIPS-Cl) or Boc groups.

  • For example, 4-nitro-1-(triisopropylsilyl)-1H-indole is synthesized by treating 4-nitroindole with sodium hydride and TIPS-Cl, followed by reduction of the nitro group to amine using hydrogen and palladium on carbon.

  • Deprotection steps using tetra-n-butylammonium fluoride (TBAF) or trifluoroacetic acid (TFA) are then used to liberate the free indole NH and carboxylic acid functionalities.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Nitration Electrophilic aromatic substitution Mixed acid (HNO3/H2SO4), <30-38 °C, 1 h 83 High regioselectivity for 6-nitro substitution on indole or halobenzene derivatives
Substitution with malonic ester or cyanoacetate Nucleophilic substitution under alkaline conditions Sodium ethylate in ethanol, reflux 8 h 60-70 Followed by hydrolysis to carboxylic acid
Spirocyclization and phosphorylation POCl3, triethylamine, boiling benzene 53 Conversion of nitroethyl indoles to indolyl acetonitriles
Reduction of nitro to amine H2, Pd/C, ethanol, room temp to 4 days 83 For intermediate amine formation and further functionalization
Protection (TIPS) NaH, TIPS-Cl, THF, 0 °C High Protects indole NH for selective reactions
Hydrolysis of nitrile to acid 4 M NaOH, 60 °C overnight 90 Acidification precipitates carboxylic acid

Research Findings and Analytical Data

  • The 2-(1H-indol-2-yl)acetonitrile intermediate structure was confirmed by single crystal X-ray diffraction, validating the synthetic route.

  • NMR and IR spectroscopy data confirm the presence of nitro groups, acetic acid side chains, and indole ring integrity throughout the synthesis.

  • High-performance liquid chromatography (HPLC) purity of final acids often exceeds 98%, indicating efficient purification protocols.

Summary of Preparation Route

  • Starting Material: 4-substituted indole or halogenated benzene derivatives.
  • Nitration: Controlled nitration to introduce nitro group at 6-position.
  • Side Chain Introduction: Nucleophilic substitution with malonic ester or cyanoacetate derivatives under alkaline conditions.
  • Cyclization/Phosphorylation: Use of POCl3 and triethylamine to convert nitroethyl intermediates to indolyl acetonitriles.
  • Hydrolysis: Conversion of nitrile to acetic acid under acidic or basic conditions.
  • Protection/Deprotection: Use of silyl or Boc protecting groups to improve selectivity.
  • Purification: Filtration, recrystallization, and chromatography to isolate pure 2-(6-nitro-1H-indol-4-yl)acetic acid.

This comprehensive synthesis approach balances regioselectivity, yield, and operational simplicity, making it suitable for both laboratory-scale and potential industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-1H-indol-4-yl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or other electrophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-(6-Amino-1H-indol-4-yl)acetic acid.

    Substitution: Various substituted indole derivatives.

    Oxidation: Oxidized acetic acid derivatives.

Scientific Research Applications

2-(6-Nitro-1H-indol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Nitro-1H-indol-4-yl)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties References
2-(6-Methyl-1H-indol-3-yl)acetic acid Methyl at 6-position; acetic acid at 3-position Grey solid; molecular weight 189.21 g/mol; no GHS classification; used in R&D .
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 4-Nitrobenzoyl at 2-position; ethyl ester at 3-position White solid; mp 163–165°C; synthesized via aza-alkylation/Michael cascade; potential prodrug for anticancer activity .
2-(5-Nitro-1H-indol-3-yl)acetic acid Nitro at 5-position; acetic acid at 3-position Molecular formula C₁₀H₈N₂O₄; 95% purity; available in research quantities .
2-(4-Acetamido-1H-indol-1-yl)acetic acid Acetamido at 4-position; acetic acid at 1-position Molecular weight 232.24 g/mol; powder form; CAS 1573548-32-9; used in biochemical studies .

Key Structural and Functional Differences

The 4-position acetic acid distinguishes it from analogs with substitutions at the 1- or 3-positions, which may alter hydrogen-bonding interactions and biological target specificity .

Synthetic Pathways :

  • Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is synthesized via aza-alkylation and desulfonative dehydrogenation using DBU . In contrast, nitro-substituted indole acetic acids (e.g., 2-(5-Nitro-1H-indol-3-yl)acetic acid) often employ base-mediated cyclization or palladium-catalyzed coupling .

Biological Relevance :

  • 2-Aroylindole-3-acetic acid derivatives (e.g., Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) are explored as prodrugs for antitumor activity due to their ability to inhibit COX-2 or modulate cellular pathways .
  • The nitro group’s position (5- vs. 6-) may influence bioavailability and metabolic stability, as seen in related pharmaceuticals .

Research Findings and Data Gaps

Physical and Chemical Properties

  • Melting Points : Nitro-substituted indoles (e.g., Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) exhibit higher melting points (163–165°C) compared to methyl analogs, likely due to stronger intermolecular interactions .
  • Solubility : Acetic acid derivatives generally show moderate solubility in polar solvents, but nitro groups may reduce solubility in aqueous media .

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